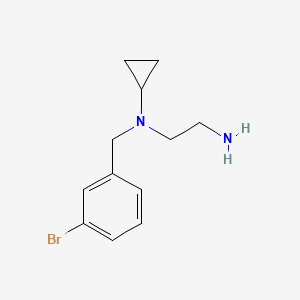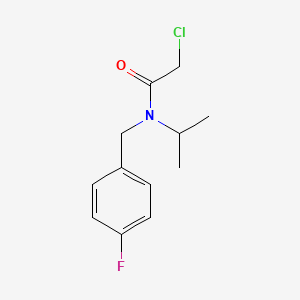
N1-(3-bromobenzyl)-N1-cyclopropylethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(3-bromobenzyl)-N1-cyclopropylethane-1,2-diamine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a bromobenzyl group attached to a cyclopropylethane-1,2-diamine backbone, which imparts distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-bromobenzyl)-N1-cyclopropylethane-1,2-diamine typically involves the reaction of 3-bromobenzyl chloride with cyclopropylethane-1,2-diamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
N1-(3-bromobenzyl)-N1-cyclopropylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the bromobenzyl group.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Reduced bromobenzyl derivatives.
Substitution: Substituted benzyl derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of N1-(3-bromobenzyl)-N1-cyclopropylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The bromobenzyl group can interact with hydrophobic pockets in proteins, while the cyclopropylethane-1,2-diamine backbone may form hydrogen bonds or ionic interactions with amino acid residues.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N1-(3-bromobenzyl)-N1-isopropylethane-1,2-diamine
- N1-(3-bromobenzyl)-N1-ethylethane-1,2-diamine
Uniqueness
N1-(3-bromobenzyl)-N1-cyclopropylethane-1,2-diamine is unique due to the presence of the cyclopropyl group, which imparts rigidity and distinct steric effects compared to its analogs. This structural feature can influence the compound’s reactivity and interaction with biological targets, potentially leading to different biological activities and applications.
Eigenschaften
IUPAC Name |
N'-[(3-bromophenyl)methyl]-N'-cyclopropylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2/c13-11-3-1-2-10(8-11)9-15(7-6-14)12-4-5-12/h1-3,8,12H,4-7,9,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GITMEANUUGFABN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCN)CC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3-Methylphenyl)methyl-propan-2-ylazaniumyl]acetate](/img/structure/B7846102.png)




![[(4-Chloro-benzyl)-cyclopropyl-amino]-acetic acid](/img/structure/B7846131.png)

![2-[(4-Chlorophenyl)methyl-propan-2-ylazaniumyl]acetate](/img/structure/B7846135.png)


![2-[(2-Chloro-6-fluorophenyl)methyl-ethylazaniumyl]acetate](/img/structure/B7846154.png)
![2-[(2-Chloro-6-fluorophenyl)methyl-cyclopropylazaniumyl]acetate](/img/structure/B7846172.png)
